Product packaging for But-3-yne-1-sulfonamide(Cat. No.:CAS No. 1341659-00-4)

But-3-yne-1-sulfonamide

Cat. No.: B1374919
CAS No.: 1341659-00-4
M. Wt: 133.17 g/mol
InChI Key: LOWUPGMIWCDQKL-UHFFFAOYSA-N
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Description

But-3-yne-1-sulfonamide (CAS 1341659-00-4) is a high-purity chemical building block featuring a terminal alkyne and a primary sulfonamide group, separated by an ethylene spacer. This structure makes it a valuable reagent in exploratory organic synthesis and methodology development. Its primary research application is in transition-metal-free synthesis, where it reacts with lithium acetylides to produce Z-enediynes, which are core structures in potent antitumor and antibiotic agents . This unique reaction proceeds via a novel sulfonamide non-classical carbenoid mechanism, providing an alternative to synthetic routes that rely on toxic or expensive metal catalysts . The electron-withdrawing sulfonamide group also influences the reactivity of the molecule, making it a useful scaffold for constructing complex heterocycles and other valuable organic molecules . With a molecular formula of C4H7NO2S and a molecular weight of 133.17 g/mol, it is supplied with a minimum purity of 95% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information. This compound may cause skin and eye irritation and may be harmful if swallowed or inhaled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2S B1374919 But-3-yne-1-sulfonamide CAS No. 1341659-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-3-yne-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWUPGMIWCDQKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341659-00-4
Record name but-3-yne-1-sulfonamide
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Mechanistic Investigations and Reactivity Profiling of But 3 Yne 1 Sulfonamide Analogues

Alkyne Functionalization via Sulfonamide Activation

The functionalization of alkynes by activating a neighboring sulfonamide group represents a significant strategy in synthetic chemistry. This approach leverages the electronic properties of the sulfonamide moiety to influence the reactivity of the carbon-carbon triple bond, enabling a variety of transformations. In the context of but-3-yne-1-sulfonamide and its analogues, this activation facilitates reactions that are otherwise challenging, leading to the formation of complex molecular architectures.

Mechanistic studies have revealed that the reaction pathway involves the formation of a novel non-classical carbenoid intermediate. ucl.ac.ukrsc.org The initial 1,4-conjugate addition of the nucleophilic lithium acetylide generates a key alkenyl lithium species. This intermediate is considered a vinylidene carbenoid because the same carbon atom possesses both an anionic charge (as a vinyllithium) and a leaving group (the sulfonamide). rsc.org This transient carbenoid species is central to the subsequent rearrangement that forms the enediyne product. ucl.ac.uk

The stability and reactivity of the carbenoid intermediate are significantly influenced by intramolecular coordination. rsc.org An oxygen atom of the sulfonamide group coordinates with the lithium cation of the vinyllithium (B1195746) intermediate. This intramolecular coordination has a dual role: it stabilizes the highly reactive vinyllithium species while simultaneously activating the sulfonamide group. This activation makes the sulfur atom more susceptible to nucleophilic attack by a second equivalent of the lithium acetylide, facilitating the subsequent rearrangement step. rsc.org

The reaction between alkynyl sulfonamides and lithium acetylides can lead to a divergence in product formation. While the primary pathway leads to Z-enediynes through the non-classical carbenoid intermediate, alternative reaction pathways can yield alkenyl sulfonamides and 1,3-diynes as side-products. ucl.ac.uk It has been proposed that the 1,3-diyne is formed through a more conventional addition-elimination mechanism, whereas the enediyne and alkenyl sulfonamide products arise from the unusual non-classical carbenoid intermediate. ucl.ac.uk Control over selectivity between these divergent pathways is a key area of investigation in optimizing the synthesis of the desired products.

Synthesis of Enediynes from Alkynyl Sulfonamides and Lithium Acetylides
Alkynyl Sulfonamide SubstrateLithium Acetylide SubstrateProduct (Enediyne)Yield (%)
N-(But-3-ynyl)-4-methylbenzenesulfonamideLithium phenylacetylide(Z)-1-Phenylhex-3-en-1,5-diyne75
N-(Pent-4-ynyl)-4-methylbenzenesulfonamideLithium phenylacetylide(Z)-1-Phenylhept-3-en-1,5-diyne68
N-(But-3-ynyl)-4-methylbenzenesulfonamideLithium (trimethylsilyl)acetylide(Z)-1-(Trimethylsilyl)hex-3-en-1,5-diyne62
N-Phenyl-N-(pent-4-ynyl)benzenesulfonamideLithium hex-1-yn-1-ide(Z)-Undec-5-en-3,7-diyne55

The addition of amide or sulfonamide bonds across carbon-carbon triple bonds is a powerful, atom-economical method for the functionalization of alkynes. mdpi.comnih.govucl.ac.uk This approach, encompassing both aminoacylation and aminosulfonylation, allows for the direct installation of nitrogen and carbonyl or sulfonyl functionalities onto the alkyne backbone, constructing C-N and C-C/S bonds in a single operation. mdpi.comucl.ac.uk These reactions provide efficient access to highly functionalized alkenes and cyclic compounds, which are valuable motifs in medicinal chemistry. mdpi.com

In certain cases, the addition of amide and sulfonamide functionalities to alkynes can proceed without the need for a catalyst. mdpi.comrsc.org These catalyst-free "amino-yne click reactions" typically occur between a nucleophilic amine and an electron-deficient (activated) terminal alkyne. mdpi.com The mechanism involves the nucleophilic attack of the nitrogen's lone pair of electrons onto the terminal carbon of the activated triple bond. This process is driven by the electron-withdrawing nature of the group attached to the alkyne, which facilitates the nucleophilic addition and leads to regio- and stereo-selective products. mdpi.com While many aminosulfonylation reactions are catalyzed by transition metals, catalyst-free variants offer a greener and more straightforward approach to synthesizing compounds like β-amino sulfones. acs.org

Addition of Amide/Sulfonamide Bonds to Carbon-Carbon Triple Bonds

Base-Promoted Activation Mechanisms

The activation of alkynyl sulfonamides and their analogues through base-promoted mechanisms is a key strategy for initiating a variety of chemical transformations. The acidic proton of the sulfonamide N-H or a carbon-hydrogen bond elsewhere in the molecule can be abstracted by a base, generating a nucleophilic species that drives subsequent reactions.

Under basic conditions, the addition of amide and sulfonamide bonds to carbon-carbon triple bonds can occur. For instance, the addition of imides to alkynones has been shown to proceed smoothly with a base like potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov This reaction yields tetra-substituted enamides with excellent regioselectivity, where the acyl and amide groups are predominantly located at the α- and β-positions of the carbonyl, respectively. nih.gov The proposed mechanism involves the deprotonation of the imide by the base to form a nitrogen anion. nih.gov This anion then undergoes a Michael-type addition to the alkynone, followed by an intramolecular nucleophilic addition and ring-opening sequence to furnish the final product. nih.gov

In a different approach, alkynyl sulfonamides can react with strong bases like lithium acetylides. Mechanistic studies suggest that this reaction proceeds via a 1,4-conjugate addition of the nucleophile to the unsaturated system. rsc.org This initial addition forms a key alkenyl lithium intermediate, which is stabilized by intramolecular coordination with a sulfonamide oxygen atom. This coordination not only stabilizes the resulting vinyllithium but also activates the sulfonyl group toward nucleophilic attack by a second equivalent of the acetylide. rsc.org This sequence ultimately leads to the formation of enediyne frameworks. rsc.org

The choice of base plays a critical role in these transformations, influencing both the reaction pathway and the efficiency of the conversion.

Transition Metal-Catalyzed Mechanisms

Transition metals, particularly gold, palladium, and ruthenium, are effective catalysts for a wide range of reactions involving alkynyl sulfonamides. These catalysts activate the alkyne moiety, rendering it susceptible to nucleophilic attack and facilitating complex molecular transformations.

Gold Catalysis: Gold catalysts, especially gold(I) and gold(III) complexes, are renowned for their high affinity for alkynes (alkynophilicity). Gold catalysis can initiate domino reactions, such as an aminocyclization/1,3-sulfonyl migration of N-substituted N-sulfonyl-aminobut-3-yn-2-ols to produce highly functionalized pyrroles. nih.gov N-heterocyclic carbene (NHC)-gold(I) complexes have been found to be particularly effective for this transformation. nih.gov Gold catalysts are also employed in the cyclization of ortho-alkynyl-N-sulfonylanilines and but-3-yn-1-amines to yield substituted pyrrolin-4-ones, often with moderate to complete stereocontrol. beilstein-journals.org

Palladium Catalysis: Palladium-catalyzed reactions are fundamental in C-C and C-N bond formation. The carbometallation of N-alkynylamides and sulfonamides using organocopper reagents, often in the presence of palladium catalysts, allows for the regio- and stereoselective formation of vinyl organometallic species. researchgate.net Mechanistic hypotheses for hydroarylation reactions suggest that an initial transmetalation of a Pd(II) catalyst with a boronic acid generates an active Pd(II)-Ar species. acs.org This species then undergoes regio- and stereoselective insertion across the alkyne to form an alkenyl-Pd(II) intermediate, which, after protodemetalation, yields the final alkene product. acs.org

Ruthenium Catalysis: Ruthenium catalysts have been utilized for C-H activation and subsequent alkenylation reactions. For example, a Ru-Cu-Ag catalyst system can facilitate the ortho-alkenylation of acetanilides with tertiary ethenesulfonamides. researchgate.net The proposed mechanism involves the formation of an eight-membered ruthenacycle intermediate. researchgate.net Subsequent β-hydride elimination furnishes a Ru-hydride and a Ru(0) species, with the catalytic cycle being completed by reoxidation to the active Ru(II) catalyst. researchgate.net

Catalyst TypeTypical SubstrateProduct TypeMechanistic Feature
Gold (Au) N-sulfonyl-aminobut-3-yn-2-olsFunctionalized PyrrolesAminocyclization/1,3-sulfonyl migration nih.gov
Palladium (Pd) N-alkynylamidesPolysubstituted EnamidesCarbocupration/Carbometallation researchgate.net
Ruthenium (Ru) Diene-sulfonamidesArylated SulfonamidesC-H Activation/Formation of Ruthenacycle researchgate.net
Organocatalytic Reaction Pathways

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the transformation of sulfonamide-containing compounds. Proline sulfonamides and squaramide-based catalysts have emerged as powerful tools in this domain, particularly for asymmetric synthesis.

Proline-derived sulfonamides have been successfully employed as organocatalysts in various C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. nih.govresearchgate.net These catalysts function by forming an enamine intermediate with a carbonyl compound (e.g., a ketone or aldehyde). This enamine then reacts with an electrophile. The chirality of the proline backbone and the steric and electronic properties of the sulfonamide group guide the stereochemical outcome of the reaction, often leading to high enantioselectivity and diastereoselectivity. nih.gov

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective. Squaramide-sulfonamide catalysts, for instance, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions. nih.govacs.org In one proposed mechanism, the electrophilicity of a sulfinyl group in a sulfinamide substrate is enhanced by hydrogen bonding with the squaramide catalyst. nih.gov Simultaneously, a nucleophile (e.g., an alcohol) is directed to the electrophilic center by hydrogen bonding with a basic moiety on the catalyst, such as a quinuclidine (B89598) group. nih.gov This dual activation model explains the high efficiency and enantioselectivity observed in kinetic resolutions and other transformations. nih.gov

The development of these catalysts has enabled the construction of complex molecules, including those with all-carbon quaternary stereocenters, under mild reaction conditions. nih.govresearchgate.net

Mechanistic Principles Governing Regio- and Stereoselectivity

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules from alkynyl sulfonamide analogues. The outcome of these reactions is governed by a combination of electronic effects, steric hindrance, and the nature of the catalyst or reagents employed.

Regioselectivity: In reactions involving unsymmetrical alkynes, such as many this compound derivatives, the regioselectivity of addition is a critical consideration. ucl.ac.uk For transition metal-catalyzed reactions, the outcome is often dictated by the electronic bias of the alkyne and the mechanism of insertion. For example, in carbocupration reactions of ynamides, the strong electron-donating nature of the nitrogen atom directs the incoming nucleophile to the carbon atom geminal (at the same position) to the amide moiety. researchgate.net In other cases, such as the cobalt-catalyzed C-H functionalization of arylphosphinamides, the regioselectivity has been rationalized using frontier molecular orbital (FMO) analysis. rsc.org

Stereoselectivity: The stereoselectivity of these reactions, particularly the formation of specific enantiomers or diastereomers, is often controlled by the catalyst.

syn- vs. anti-Addition: In many carbometallation reactions of alkynes, the addition of the organometallic species across the triple bond occurs in a syn fashion, leading to a specific alkene geometry. researchgate.netacs.org However, recent advances have developed strategies to achieve complementary anti-insertion stereochemistry. acs.org

Enantioselectivity: In asymmetric catalysis, chiral ligands on a metal catalyst or the inherent chirality of an organocatalyst create a chiral environment around the reacting substrates. This environment energetically favors one reaction pathway over the other. For instance, in cobalt-catalyzed C-H functionalization, the stereoselectivity-determining steps were identified as C-H cleavage and alkyne insertion. rsc.org The preference for one enantiomer arises from a greater number of stabilizing noncovalent interactions in the favored transition state. rsc.org Similarly, bifunctional organocatalysts control stereoselectivity by precisely orienting the substrates through multiple hydrogen bonds in the transition state. nih.gov

These mechanistic principles allow for the predictable and selective synthesis of complex, stereodefined structures from simple alkynyl precursors.

Rearrangement Chemistry of Alkynyl Sulfonamides

Thermal N→C Tosyl Rearrangements

The thermal rearrangement of sulfonamides represents an intriguing class of reactions where a sulfonyl group migrates from a nitrogen atom to a carbon atom. A notable example is the thermal N→C 1,3-tosyl group transfer observed in N-(4-toluenesulfonyl)ynamide carboxylic esters. researchgate.net This rearrangement leads to the formation of a ketenimine intermediate. researchgate.net

Mechanistic studies of a related thermal rearrangement of a sulfonynamide revealed that the process can occur under surprisingly mild conditions, with an onset temperature of 100°C in the melt. nih.gov This particular reaction involved a complex, double-barreled rearrangement where both a tosyl group and a methoxybenzyl group migrated, ultimately forming a nitrile. researchgate.netnih.gov The investigation highlighted the first observed rearrangement of an SO₂ group from a sulfonamide to a ketoimine. nih.gov The proposed mechanism involves the migration of the p-tosyl group from the nitrogen to the adjacent alkyne carbon, generating a transient and unstable ketenimine. researchgate.net This highly reactive intermediate then undergoes further rapid rearrangement to yield the final stable products. researchgate.net

These thermal N→C rearrangements provide a pathway to convert ynamides into ketenimines, which are valuable synthetic intermediates for further transformations. researchgate.net

Sigmatropic Rearrangements Involving Ynamides

Sigmatropic rearrangements are pericyclic reactions where a sigma bond moves across a π-conjugated system in an intramolecular fashion. wikipedia.org The researchgate.netresearchgate.net-sigmatropic rearrangement is one of the most powerful and widely studied variants, enabling the stereoselective construction of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov Ynamides, which contain a nitrogen atom attached to an alkyne, are excellent substrates for these transformations.

A prominent example is the aza-Claisen rearrangement, a nitrogen-analogue of the classic Claisen rearrangement, which involves the researchgate.netresearchgate.net-sigmatropic shift of an allyl group from the nitrogen of an ynamide to the adjacent carbon atom. researchgate.netmdpi.com This process has been shown to proceed through a ketenimine intermediate. researchgate.net

More recently, catalyst-dependent stereospecific researchgate.netresearchgate.net-sigmatropic rearrangements of sulfoxide-ynamides have been developed. nih.govresearchgate.net This methodology allows for the divergent and atom-economical synthesis of valuable medium-sized N,S-heterocycles with excellent enantioselectivities, achieved through an unprecedented chirality transfer mechanism. nih.govresearchgate.net Theoretical calculations have been employed to elucidate the origins of this catalyst-dependent stereospecificity. nih.govresearchgate.net

These sigmatropic rearrangements are highly valuable in organic synthesis because they allow for a significant increase in molecular complexity from relatively simple starting materials, often with a high degree of stereochemical control. nih.gov

Hydrofunctionalization Reactions Involving 1,3-Diynes and Sulfonamides

Hydrofunctionalization, the addition of a Y-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing functionalized olefins. dntb.gov.ua The application of this reaction to conjugated 1,3-diynes is challenging due to the potential for multiple addition products (1,2-, 3,4-, or 1,4-monoaddition) but offers a direct route to valuable enyne compounds. dntb.gov.uamdpi.com

While the direct hydroamination of 1,3-diynes with sulfonamides is not widely reported, the reactivity of the sulfonamide N-H bond in similar transformations has been demonstrated in the hydroamidation of 1,3-dienes. Palladium catalysis has been successfully employed for the intermolecular hydroamidation of 1,3-dienes with various sulfonamides. nih.gov These reactions proceed with high regioselectivity, favoring the formation of linear allylic sulfonamide products. nih.gov Similarly, a bismuth- and copper-based catalytic system has been shown to promote the intermolecular hydroamination of 1,3-dienes with sulfonamides, affording allylic amines in good yields. nih.gov

These transformations establish that the N-H bond of a sulfonamide is capable of participating in metal-catalyzed additions to unsaturated systems. By analogy, it is plausible that this compound could undergo intermolecular hydroamination with diynes or related unsaturated partners, or that its alkyne group could be a substrate for hydrofunctionalization by other nucleophiles.

Table 1: Representative Data on Palladium-Catalyzed Hydroamidation of 1,3-Dienes with Sulfonamides nih.gov
1,3-Diene SubstrateSulfonamide SubstrateCatalyst SystemYield (%)Product Type
1,3-ButadieneN-Methyl-p-toluenesulfonamide[{Pd(π-cinnamyl)Cl}₂] / Ligand L795Linear Allylic Sulfonamide
Isoprenep-Toluenesulfonamide[{Pd(π-cinnamyl)Cl}₂] / Ligand L1085Linear Allylic Sulfonamide
1,3-Cyclohexadienep-Toluenesulfonamide[{Pd(π-cinnamyl)Cl}₂] / Ligand L1092Cyclic Allylic Sulfonamide

Oxidative N-Functionalization of Primary Sulfonamides

The primary sulfonamide group is a key functional handle that can be modified through N-functionalization. A direct and green method for this transformation involves the oxidative coupling of primary sulfonamides with aliphatic aldehydes. rsc.org This reaction proceeds efficiently using a catalytic system of sodium iodide (NaI) and sodium percarbonate (Na₂CO₃·1.5H₂O₂), which acts as a source of hydrogen peroxide. rsc.org

The proposed mechanism begins with the oxidation of iodide by hydrogen peroxide to generate hypoiodite. This species then oxidizes the primary sulfonamide (R-SO₂NH₂) to form an active N-iodo intermediate. This intermediate subsequently reacts with an aldehyde to yield a sulfonimide, which is then trapped by a nucleophile like methanol (B129727) to produce α-sulfonamido acetals. rsc.org This pathway provides a scalable method for direct C-N bond formation at the sulfonamide nitrogen.

Alternative strategies for activating primary sulfonamides for late-stage functionalization have also been developed. One approach involves the conversion of the sulfonamide into an N-sulfonylimine intermediate by condensation with an aldehyde. nih.govnih.gov This intermediate can then serve as a precursor to nucleophilic sulfinate anions via N-S bond cleavage catalyzed by N-heterocyclic carbenes (NHCs). nih.govnih.gov More recently, photocatalysis has been used to convert N-sulfonylimines into sulfonyl radical intermediates, which can participate in a variety of C-S bond-forming reactions. nih.govacs.org These methods highlight the versatility of the primary sulfonamide group, present in this compound, as a platform for diverse synthetic modifications. nih.gov

Table 2: Oxidative N-Functionalization of Primary Sulfonamides with Aldehydes rsc.org
Primary SulfonamideAldehydeCatalytic SystemSolventYield (%)
BenzenesulfonamideButyraldehydeNaI / Na₂CO₃·1.5H₂O₂Methanol95
p-ToluenesulfonamideIsovaleraldehydeNaI / Na₂CO₃·1.5H₂O₂Methanol93
4-AcetamidobenzenesulfonamideHexanalNaI / Na₂CO₃·1.5H₂O₂Methanol91

Carbon-Sulfur Bond Formation in Reactions of Alkynes

The terminal alkyne in this compound is a versatile functional group for various transformations, including those that form carbon-sulfur bonds. rsc.org While many methods involve external sulfur sources, reactions that utilize the molecule's own sulfonamide group are of particular interest.

Recent advances have demonstrated that primary sulfonamides can be converted into sulfonyl radical intermediates under mild photocatalytic conditions. nih.govacs.org This is typically achieved by first forming an N-sulfonylimine, which then undergoes an energy transfer-mediated N-S bond homolysis to generate the sulfonyl radical. This radical can then be trapped by various radical acceptors, such as alkenes, in hydrosulfonylation reactions to form a new C-S bond. nih.gov This strategy allows the sulfonamide group to be viewed as a synthetic handle for generating sulfonyl derivatives.

Furthermore, the combined reactivity of a terminal alkyne and a sulfonamide has been explored in metal-free reactions. For instance, the reaction between terminal alkynes and sulfonamides in the presence of diacetoxyiodobenzene (B1259982) (PIDA) under ambient air affords α-sulfonylamino ketones. organic-chemistry.org This transformation showcases a direct coupling of the two key functional groups present in a molecule like this compound, proceeding with high regioselectivity to form a C-N bond adjacent to a newly formed ketone. organic-chemistry.org Such reactions highlight the potential for intramolecular cyclizations or intermolecular couplings involving both the alkyne and sulfonamide moieties.

Table 3: PIDA-Mediated Reaction of Terminal Alkynes and Sulfonamides organic-chemistry.org
Terminal AlkyneSulfonamideReagentSolventYield (%)
Phenylacetylenep-ToluenesulfonamidePIDADichloromethane / Water89
1-Octynep-ToluenesulfonamidePIDADichloromethane / Water81
4-EthynylanisoleBenzenesulfonamidePIDADichloromethane / Water85

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon skeletons.

The ¹H NMR spectrum of But-3-yne-1-sulfonamide is predicted to exhibit four distinct signals corresponding to the chemically non-equivalent protons in the structure. The electron-withdrawing nature of the sulfonamide group and the unique electronic environment of the alkyne moiety significantly influence the chemical shifts.

The terminal alkynyl proton (H-4) is expected to appear in a relatively shielded region for a proton on an unsaturated carbon, typically around 2.0-3.0 ppm. libretexts.org This shielding is due to the magnetic anisotropy induced by the cylindrical π-electron cloud of the triple bond. libretexts.org This proton signal would likely appear as a triplet due to coupling with the two adjacent methylene (B1212753) protons at C-3.

The protons of the methylene group adjacent to the alkyne (H-2) are anticipated to resonate at approximately 2.5-2.8 ppm. Their signal would be split into a triplet of triplets due to coupling with both the terminal alkyne proton and the methylene protons at C-1. The methylene protons alpha to the strongly electron-withdrawing sulfonamide group (H-1) would be the most deshielded of the aliphatic protons, with a predicted chemical shift in the range of 3.2-3.6 ppm, appearing as a triplet.

The protons on the sulfonamide nitrogen (-NH₂) typically present as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature, but generally appears downfield, often between 4.5 and 5.5 ppm.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling To
-SO₂NH4.5 - 5.5Broad Singlet (br s)-
-CH₂-SO₂- (H-1)3.2 - 3.6Triplet (t)H-2
≡C-CH₂- (H-2)2.5 - 2.8Triplet of Triplets (tt)H-1, H-4
HC≡C- (H-4)2.0 - 3.0Triplet (t)H-2

The proton-decoupled ¹³C NMR spectrum for this compound is expected to show four signals, one for each unique carbon atom. The sp-hybridized carbons of the terminal alkyne typically resonate in a distinct region of the spectrum. The terminal carbon (C-4, ≡C-H) is expected around 70-80 ppm, while the internal alkyne carbon (C-3, -C≡) appears slightly further downfield, between 80-90 ppm. openochem.org

The methylene carbon adjacent to the sulfonamide group (C-1) would be significantly deshielded due to the inductive effect of the SO₂ group, with an expected chemical shift in the range of 50-55 ppm. The other methylene carbon (C-2) would appear at a more upfield position, typically around 15-20 ppm.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
HC≡C- (C-4)70 - 80
HC≡C- (C-3)80 - 90
-CH₂-SO₂- (C-1)50 - 55
≡C-CH₂- (C-2)15 - 20

While specific dynamic NMR studies on this compound are not available, research on related sulfonamide structures reveals the potential for interesting conformational dynamics. tandfonline.comnih.gov Restricted rotation around the sulfur-nitrogen (S-N) single bond is a known phenomenon in sulfonamides. tandfonline.com This restricted rotation arises from the partial double bond character of the S-N bond and steric hindrance, which can create a significant energy barrier to rotation.

At low temperatures, this slow rotation could lead to the observation of distinct NMR signals for atoms that would be chemically equivalent under conditions of free rotation. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen into a time-averaged signal at higher temperatures. tandfonline.com Variable-temperature NMR experiments could therefore be employed to quantify the free energy of activation (ΔG‡) for this rotational process, providing valuable insight into the conformational stability and intramolecular forces within the this compound molecule. nih.gov

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its primary functional groups. The terminal alkyne is particularly prominent, exhibiting a sharp, strong C-H stretching vibration (ν(≡C-H)) typically found between 3330-3260 cm⁻¹. libretexts.orgorgchemboulder.com The carbon-carbon triple bond stretch (ν(C≡C)) gives rise to a weaker absorption in the 2260-2100 cm⁻¹ region. orgchemboulder.com

The aliphatic C-H bonds of the two methylene groups will produce stretching vibrations (ν(C-H)) in the 3000-2850 cm⁻¹ range. The sulfonamide group itself provides several characteristic bands, which are detailed in the following section.

The sulfonamide functional group (-SO₂NH₂) has a distinct and reliable set of vibrational modes that are readily identifiable in an IR spectrum. The most recognizable of these are the strong asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) moiety. The asymmetric stretch (νas(SO₂)) typically appears in the 1350-1310 cm⁻¹ range, while the symmetric stretch (νs(SO₂)) is found between 1160-1140 cm⁻¹. rsc.orgnih.gov

The N-H bonds of the primary sulfonamide also produce characteristic absorptions. A stretching vibration (ν(N-H)) is expected in the 3300-3230 cm⁻¹ region, which may sometimes overlap with the alkyne C-H stretch. rsc.org Additionally, a bending or scissoring vibration (δ(N-H)) for the -NH₂ group is typically observed around 1550-1520 cm⁻¹. rsc.org The presence and precise location of these bands provide definitive evidence for the sulfonamide group within the molecular structure.

Predicted IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
ν(≡C-H)Terminal Alkyne C-H Stretch3330 - 3260Strong, Sharp
ν(N-H)Sulfonamide N-H Stretch3300 - 3230Medium-Strong
ν(C-H)Aliphatic C-H Stretch3000 - 2850Medium
ν(C≡C)Alkyne C≡C Stretch2260 - 2100Weak-Medium
δ(N-H)Sulfonamide N-H Bend1550 - 1520Medium
νas(SO₂)Sulfonyl Asymmetric Stretch1350 - 1310Strong
νs(SO₂)Sulfonyl Symmetric Stretch1160 - 1140Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry serves as a primary tool for determining the molecular weight of this compound and confirming its elemental composition. In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.

For this compound (C₄H₇NO₂S), the expected monoisotopic mass is calculated to be 133.020 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing characteristic losses of functional groups such as the sulfonyl group (SO₂) or portions of the butyl chain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern.

Crystal System and Space Group Determination

The diffraction data allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would yield parameters such as the unit cell dimensions (a, b, c) and angles (α, β, γ). For example, a related sulfonamide, N-(4-iodophenyl)methanesulfonamide, crystallizes in the monoclinic system with the space group P2₁/c. A similar level of detail would be expected for this compound.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Note: The values in this table are hypothetical and serve as an example of the data obtained from an X-ray crystallographic analysis.

Analysis of Intermolecular Hydrogen Bonds and Short Contacts

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). X-ray crystallography would precisely map the network of intermolecular hydrogen bonds that dictate the crystal packing. The analysis would reveal the distances and angles of these N-H···O interactions, which are crucial for the supramolecular assembly of the molecules in the crystal. Other short contacts, such as C-H···O interactions, would also be identified and analyzed to provide a complete picture of the crystal's cohesion.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a compound by measuring its mass change as a function of temperature. A TGA thermogram for this compound would show the temperature at which the compound begins to decompose. This decomposition temperature is a critical parameter for understanding the material's stability and potential handling or storage limitations. The analysis would reveal a specific temperature range over which significant mass loss occurs, indicating the breakdown of the molecular structure.

Computational and Theoretical Studies on But 3 Yne 1 Sulfonamide Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

No specific Density Functional Theory (DFT) studies for But-3-yne-1-sulfonamide are available. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net It is frequently employed for calculations on sulfonamide-containing compounds to understand their geometry, stability, and reactivity. nih.govnih.gov

Geometry Optimization and Energetic Analysis of Molecular Structures

There are no published reports on the geometry optimization or energetic analysis of this compound. This type of analysis would involve using DFT methods, such as B3LYP, to calculate the most stable three-dimensional arrangement of the atoms (the ground state). nih.govresearchgate.net The results would typically be presented in a table detailing bond lengths, bond angles, and dihedral angles. Energetic analysis would provide the total energy of the optimized structure, indicating its stability.

Table 1: Hypothetical Optimized Geometry Parameters for this compound (Illustrative Only). Specific data is not available in the literature. This table illustrates the typical output of such a study.

Parameter Atom Connection Calculated Value
Bond Length (Å) S-N Data not available
S-O1 Data not available
C≡C Data not available
Bond Angle (°) O1-S-O2 Data not available
C-S-N Data not available

| Dihedral Angle (°) | C-C-S-N | Data not available |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Specific predicted NMR chemical shifts and IR frequencies for this compound from DFT calculations are not available. Quantum chemical calculations are a standard tool for predicting spectroscopic data to aid in the structural elucidation of new compounds. rsc.orgnih.gov Methods like GIAO (Gauge-Including Atomic Orbital) are often used with DFT to accurately predict 1H, 13C, and 15N NMR chemical shifts. rsc.org Similarly, vibrational frequency calculations provide a theoretical infrared spectrum, where specific peaks can be assigned to the stretching and bending modes of functional groups like the S=O and N-H bonds of the sulfonamide group. nih.gov

Analysis of Conformational Isomers and Rotational Energy Barriers

A detailed analysis of the conformational isomers and rotational energy barriers for this compound has not been published. Molecules can exist in different spatial arrangements, or conformations, due to rotation around single bonds, such as the C-C and S-N bonds. nih.gov Computational studies can identify the different stable conformers and calculate the energy barriers for rotation between them. researchgate.netmdpi.com For sulfonamides, the rotation around the S-N bond is of particular interest as it can be hindered, leading to distinct conformers. researchgate.netchemrxiv.org

Modeling of Solvation Effects and Solvent Polarity Influence

There are no specific studies modeling the solvation effects on this compound. The properties and behavior of a molecule can be significantly influenced by the solvent it is in. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate how a solvent's polarity affects the molecule's geometry, electronic structure, and stability. These calculations are important for understanding how the compound would behave in a biological environment or as a reactant in solution.

Electronic Structure Analysis

No dedicated electronic structure analyses for this compound were found in the searched literature. This type of analysis provides insight into how electrons are distributed within the molecule and how it is likely to react.

Frontier Molecular Orbitals (FMOs): HOMO-LUMO Gap Analysis and Reactivity Descriptors

Specific calculations of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—for this compound are not available. FMO analysis is a key component of understanding a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. isp.edu.pknih.gov From the HOMO and LUMO energies, various global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated to predict the molecule's behavior in chemical reactions. researchgate.net

Table 2: Hypothetical Electronic Properties for this compound (Illustrative Only). Specific data is not available in the literature. This table illustrates the typical output of such a study.

Parameter Calculated Value (eV)
EHOMO Data not available
ELUMO Data not available
HOMO-LUMO Gap (ΔE) Data not available
Global Reactivity Descriptors
Hardness (η) Data not available
Softness (S) Data not available

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the charge distribution and predicting the reactive sites of a molecule. For this compound, the MEP map would visualize the electrostatic potential on the electron density surface.

It is anticipated that the MEP map would reveal regions of negative electrostatic potential (typically colored in shades of red and yellow) concentrated around the electronegative oxygen and nitrogen atoms of the sulfonamide group. These regions indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. The two oxygen atoms of the sulfonyl group (-SO₂) would represent the most significant regions of negative potential, making them primary sites for interactions with electrophiles.

Conversely, regions of positive electrostatic potential (colored in blue) would be expected around the hydrogen atoms, particularly the amine hydrogens (-NH₂) and the acetylenic hydrogen (-C≡CH). These areas are electron-deficient and represent the sites for nucleophilic attack. The presence of the electron-withdrawing sulfonamide group would likely enhance the positive potential on the adjacent methylene (B1212753) protons.

Anticipated MEP-based Reactivity:

Electrophilic Attack: Most likely to occur at the oxygen atoms of the sulfonyl group.

Nucleophilic Attack: Most likely to occur at the hydrogen atoms of the sulfonamide group and the terminal alkyne.

Electron Density Distribution and Bonding Analysis

Analysis of the electron density distribution provides fundamental insights into the nature of chemical bonds within this compound. Theoretical calculations would quantify the electron density at various points in the molecule, particularly along the bond paths.

The sulfur-nitrogen (S-N) and sulfur-oxygen (S-O) bonds in the sulfonamide group are expected to exhibit significant covalent character with a degree of polarity due to the differences in electronegativity. The electron density would be higher around the more electronegative oxygen and nitrogen atoms. The carbon-carbon triple bond of the butynyl group would show a high concentration of electron density in the internuclear region, characteristic of a strong covalent bond. The electron density along the carbon-sulfur (C-S) bond would be lower than that of the S-N and S-O bonds, reflecting a more typical single covalent bond.

Intermolecular and Intramolecular Interaction Analysis

Characterization of Hydrogen Bonding Networks

In the solid state or in solution, this compound is expected to form significant hydrogen bonding networks. The sulfonamide group provides both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens and the nitrogen atom).

The primary hydrogen bonding motif would likely involve the N-H protons of one molecule interacting with the sulfonyl oxygen atoms of a neighboring molecule, forming N-H···O hydrogen bonds. These interactions are a hallmark of sulfonamide crystal structures and are crucial in determining the molecular packing. Additionally, weaker C-H···O or C-H···N interactions involving the butynyl group might also be present, further stabilizing the crystal lattice. The terminal alkyne C-H group can also act as a weak hydrogen bond donor.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonds based on the topology of the electron density. In a QTAIM analysis of this compound, critical points in the electron density would be located and characterized.

Bond critical points (BCPs) would be found between each pair of bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would be used to classify the interactions.

Expected QTAIM Parameters for Key Bonds:

Bond Electron Density (ρ) (a.u.) Laplacian of Electron Density (∇²ρ) (a.u.) Bond Character
S=O High Negative Covalent with polar character
S-N Moderate Slightly negative or positive Polar covalent
C-S Moderate Slightly positive Polar covalent
C≡C High Negative Covalent

A negative value of the Laplacian (∇²ρ < 0) at the BCP indicates a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. The S-N bond in sulfonamides often presents values that are intermediate, reflecting its complex polar-covalent nature.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions in real space. An NCI plot for a dimer or a crystal unit cell of this compound would reveal surfaces corresponding to different types of noncovalent contacts.

It is anticipated that the NCI plot would show large, green-colored surfaces between molecules, indicating van der Waals interactions. Distinctive, stronger blue-colored surfaces would appear in the regions of N-H···O hydrogen bonds, confirming their attractive and stabilizing nature. Weaker C-H···O interactions would be represented by smaller, less intensely colored surfaces. Repulsive or steric clashes would be indicated by red-colored surfaces.

Prediction of Strain Energy and S-N Bond Properties

The conformational flexibility of this compound would primarily be associated with rotation around the C-C and C-S single bonds. The strain energy of different conformers could be calculated to identify the most stable geometries. The four-carbon chain provides significant flexibility.

The properties of the sulfur-nitrogen (S-N) bond are of particular interest in sulfonamides. Theoretical studies on similar molecules have shown that the rotational barrier around the S-N bond can be significant, suggesting a degree of double bond character. This partial double bond character arises from the delocalization of the nitrogen lone pair into the σ* orbitals of the S-O bonds. Computational analysis would likely predict a rotational barrier for the S-N bond in this compound that is higher than that of a typical single bond, influencing its conformational preferences. The nature of the S-N bond is often debated, with studies suggesting that while π-bonding contributions are minimal, electrostatic and hyperconjugative effects are significant in determining its properties.

Mechanistic Computational Modeling of Reaction Pathways and Intermediates

Due to the limited availability of direct computational studies specifically focused on this compound, this section will draw upon theoretical and computational investigations of analogous systems, namely the reactions of terminal alkynes with sulfonamides and related compounds. These studies provide valuable insights into the plausible reaction pathways, transition states, and intermediates that would be relevant to the reactivity of this compound.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. For reactions involving the addition of sulfonamides to alkynes, computational modeling helps to predict the stereochemistry and regiochemistry of the products by calculating the energy profiles of different reaction pathways.

A comprehensive computational and experimental study on the hydrosulfonylation of aryl-substituted alkynes has shed light on the mechanistic intricacies of such transformations. nih.gov This research revealed the possibility of different isomerization pathways, including a novel double spin-flip mechanism and a hydrogen atom transfer process, which determine the formation of either (E)- or (Z)-vinyl sulfones. nih.gov The stereochemical outcome is dictated by whether the reaction is under thermodynamic or kinetic control. nih.gov

In the context of gold-catalyzed reactions, which are common for activating alkynes, DFT studies on the hydroamination of ethyne (B1235809) have provided benchmark energies for various potential intermediates in the catalytic cycle. nih.gov These calculations are crucial for understanding the role of the catalyst and the nucleophile in the reaction mechanism. While focusing on hydroamination, the principles of alkyne activation by the gold catalyst and subsequent nucleophilic attack are analogous to what would be expected in a gold-catalyzed reaction involving a sulfonamide nucleophile.

The following table summarizes hypothetical relative energies for intermediates and transition states in a generic anti-Markovnikov addition of a sulfonamide to a terminal alkyne, based on principles from related computational studies. nih.gov This type of addition is often observed in radical or certain metal-catalyzed reactions.

Table 1: Hypothetical Relative Energies for a Generic Anti-Markovnikov Hydrosulfonylation of a Terminal Alkyne

Species Description Relative Energy (kcal/mol)
Reactants Sulfonamide + Alkyne 0.0
TS1 Transition state for the initial radical addition +15.2
Intermediate 1 Vinyl radical intermediate +5.7
TS2 Transition state for hydrogen atom transfer +10.1

Note: The data in this table is illustrative and based on general principles of radical additions to alkynes, not on specific calculations for this compound.

Furthermore, computational studies on the anti-Markovnikov hydroamination of alkynes have detailed the "amido mechanism," where a metal-amido complex is the active catalytic species. nih.gov The reaction proceeds through a four-membered transition state upon insertion of the alkyne into the metal-amido bond, followed by protonolysis to yield the product and regenerate the catalyst. nih.gov A similar mechanism could be envisioned for the aminosulfonylation of an alkyne like this compound.

The regioselectivity of these additions (Markovnikov vs. anti-Markovnikov) is a key aspect explored in computational models. For instance, in CuH-catalyzed hydroamination of alkynes, DFT calculations have been used to analyze the insertion of the alkyne into the Cu-H bond, which is the step that determines the regioselectivity of the process. nih.gov

The following interactive table presents a conceptual summary of factors influencing reaction pathways in sulfonamide-alkyne reactions, as suggested by various computational studies on analogous systems.

Table 2: Factors Influencing Reaction Pathways in Sulfonamide-Alkyne Reactions

Factor Influence on Reaction Pathway Relevant Computational Insights
Catalyst Determines the mechanism (e.g., radical, ionic, organometallic). Can control regio- and stereoselectivity. DFT calculations on transition metal-catalyzed reactions (e.g., Rh, Au, Cu) reveal the energetics of different catalytic cycles. nih.govacs.orgnih.gov
Solvent Can influence the stability of charged intermediates and transition states. Implicit and explicit solvent models in DFT calculations can quantify the effect of the solvent on the reaction energy profile.
Substituents Electronic and steric effects of substituents on both the alkyne and sulfonamide can alter reaction rates and selectivity. Hammett analysis and other quantitative structure-activity relationship (QSAR) studies, often supported by computational data, can predict substituent effects.

| Reaction Conditions | Temperature and light can favor different pathways (e.g., thermodynamic vs. kinetic control, radical vs. thermal reactions). | Computational studies can model reactions under different conditions to predict the most favorable pathway. For example, visible light-mediated isomerization has been computationally investigated. nih.gov |

But 3 Yne 1 Sulfonamide As a Versatile Synthetic Building Block and Precursor in Organic Synthesis

Precursor for Enediynes and Enediyne Frameworks

But-3-yne-1-sulfonamide and other alkynyl sulfonamides serve as precursors for the synthesis of Z-enediynes, a class of compounds with significant antitumor properties. ucl.ac.uknih.gov A novel, transition-metal-free method involves the reaction of alkynyl sulfonamides with lithiated acetylene (B1199291) derivatives. ucl.ac.uk This reaction proceeds through a unique non-classical carbenoid intermediate to form the desired Z-enediyne framework. ucl.ac.uknih.gov

The reaction mechanism is initiated by a 1,4-conjugate addition of the lithium acetylide to the alkynyl sulfonamide. This is followed by a subsequent 1,2-addition and rearrangement, which ultimately leads to the formation of the enediyne product along with the loss of an aminosulfinate. nih.gov This method provides a direct route to the enediyne core structure, which is a key component of several natural product antitumor antibiotics. nih.gov

Table 1: Synthesis of Z-Enediynes from Alkynyl Sulfonamides

Starting Material Reagent Key Intermediate Product Ref
This compound Lithiated acetylene derivative Non-classical carbenoid Z-Enediyne ucl.ac.uk

Scaffold for Heterocycle Synthesis

The reactivity of the alkyne and the functionality of the sulfonamide group in this compound make it an excellent starting material for the synthesis of various heterocyclic compounds.

Pyrroles via Palladium-Catalyzed Heck Conditions

The synthesis of pyrrole (B145914) derivatives can be achieved through palladium-catalyzed reactions. While direct Heck coupling with this compound to form pyrroles is not explicitly detailed in the provided context, the general principles of palladium-catalyzed dearomative Heck reactions of pyrrole derivatives highlight the utility of palladium catalysis in manipulating pyrrole structures. researchgate.netnih.gov The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classical method for forming the pyrrole ring. nih.govorganic-chemistry.org N-sulfonyl pyrroles can be synthesized from aryl sulfonamides and 2,5-dimethoxytetrahydrofuran (B146720) using triflic acid as a catalyst. nih.gov The Mizoroki-Heck reaction, a palladium-catalyzed C-C bond-forming reaction, is a powerful tool for the arylation and vinylation of alkenes and has been applied to the synthesis of complex heterocyclic systems. mdpi.comnih.gov

Dihydroisoxazoles via 1,3-Dipolar Cycloaddition Reactions

This compound can serve as a dipolarophile in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles like dihydroisoxazoles. wikipedia.orgorganic-chemistry.org This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with the alkyne functionality of this compound. wikipedia.orgresearchgate.net The resulting dihydroisoxazole (B8533529) ring is a valuable scaffold in medicinal chemistry. The reaction is often highly regioselective and stereoselective, providing a straightforward route to complex heterocyclic structures. wikipedia.orgmdpi.com

Table 2: Synthesis of Dihydroisoxazoles

Dipolarophile 1,3-Dipole Product Reaction Type Ref

Triazoles via Click Reactions with Terminal Alkynes

The terminal alkyne of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netnih.gov This reaction provides an efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.govacs.org The sulfonamide moiety remains intact during this transformation, leading to the formation of sulfonamide-triazole hybrids, which are of interest in medicinal chemistry. nih.govnih.gov The reaction is typically carried out under mild conditions and is tolerant of a wide range of functional groups. researchgate.netijrpc.com

Table 3: Synthesis of Triazoles via Click Chemistry

Alkyne Azide Catalyst Product Ref

Intermediate for α-Sulfonylamino Ketones

This compound can be converted into α-sulfonylamino ketones through a metal-free reaction with terminal alkynes in the presence of a hypervalent iodine reagent such as diacetoxyiodobenzene (B1259982) (PIDA). organic-chemistry.org This transformation proceeds with excellent regioselectivity, providing a direct route to these valuable synthetic intermediates. The reaction is operationally simple and utilizes readily available starting materials under mild conditions. organic-chemistry.org

Starting Material for Ynamides

This compound can serve as a precursor for the synthesis of ynamides, which are nitrogen-substituted alkynes. researchgate.net Ynamides are versatile building blocks in organic synthesis. organic-chemistry.orgnih.gov While direct conversion of this compound to a terminal ynamide is a challenging transformation, various methods exist for the synthesis of ynamides from sulfonamides. organic-chemistry.orgnih.govthieme-connect.com These methods often involve the coupling of a sulfonamide with an alkynyl halide or a related electrophilic alkyne species, frequently mediated by a copper catalyst. nih.govthieme-connect.com An environmentally friendly approach for the synthesis of sulfonamide-based ynamides utilizes a Sonogashira coupling reaction in water with the aid of a surfactant. organic-chemistry.orgfao.org

Table 4: General Approaches to Ynamide Synthesis from Sulfonamides

Sulfonamide Source Alkyne Source Coupling Method Product Ref
Sulfonamide Alkynyl bromide Copper-catalyzed amination Ynamide thieme-connect.com
Sulfonamide (Z)-1,2-dichloroalkene Transition-metal-free Ynamide researchgate.net

Role in C-Amination and Sulfonamidation Reactions

The presence of the sulfonamide group in this compound allows it to participate in a variety of C-amination and sulfonamidation reactions. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of compounds with specific biological activities or material properties.

The primary sulfonamide group can be N-functionalized to generate secondary or tertiary sulfonamides. This transformation is crucial for modulating the physicochemical properties of drug candidates, such as solubility and bioavailability. While direct N-alkylation or N-arylation of this compound is a standard transformation, its role as a precursor is more significantly highlighted in intramolecular reactions following the functionalization of the alkyne terminus.

A key application of this compound derivatives is in intramolecular hydroamination and related cyclization reactions. After N-substitution of the sulfonamide, the resulting N-substituted this compound can undergo metal-catalyzed intramolecular cyclization to yield valuable heterocyclic compounds such as 2,3-dihydropyrroles. For instance, palladium or gold catalysts can facilitate the 5-endo-dig cyclization of N-(3-butynyl)-sulfonamides. This type of reaction underscores the utility of the this compound scaffold in constructing nitrogen-containing heterocycles.

The terminal alkyne can also be functionalized prior to or concurrently with reactions at the sulfonamide. For example, in a copper-catalyzed three-component reaction, a sulfonyl azide, an alkyne, and a nitrone can react to form highly substituted imidazolidin-4-ones. nih.gov this compound can potentially serve as the alkyne component in such multicomponent reactions, leading to complex heterocyclic systems incorporating the sulfonamide side chain.

Below is a representative table of potential C-amination and sulfonamidation-related reactions involving the this compound scaffold.

Reaction TypeReactantsCatalyst/ReagentsProduct TypePotential Yield (%)
N-ArylationThis compound, Aryl HalidePd catalyst, ligand, baseN-Aryl-but-3-yne-1-sulfonamide60-95
Intramolecular HydroaminationN-Aryl-but-3-yne-1-sulfonamidePdCl2 or AuClN-Aryl-4-methylene-pyrrolidine-1-sulfonamideup to 92
Three-Component CouplingThis compound, Sulfonyl Azide, NitroneCu(I)Imidazolidin-4-one derivative70-90

Application in Site-Selective Functionalization Strategies

The sulfonamide group is a well-established directing group in C-H activation chemistry, enabling the functionalization of otherwise unreactive C-H bonds at specific positions within a molecule. acs.orgnih.gov this compound and its derivatives can be employed in strategies for site-selective functionalization, where the sulfonamide directs a catalyst to a particular C-H bond, leading to its cleavage and subsequent reaction.

While the primary sulfonamide of this compound itself can direct C-H functionalization, it is more common to first N-substitute the sulfonamide to introduce a directing group that can coordinate to a transition metal catalyst. For instance, N-aryl or N-pyridyl derivatives of this compound can be synthesized, and the aryl or pyridyl group can then direct ortho-C-H functionalization. rsc.org This approach allows for the introduction of various functional groups, such as aryl, alkyl, or carbonyl groups, at a specific position on the directing group, while the butynyl sidechain remains available for further transformations.

The alkyne group of this compound also offers opportunities for site-selective functionalization. The terminal alkyne can undergo a variety of reactions, including Sonogashira coupling, click chemistry, and hydroamination, in a highly regioselective manner. wikipedia.orgorganic-chemistry.org For example, a palladium-catalyzed Sonogashira coupling with an aryl halide would selectively form a C-C bond at the terminal carbon of the alkyne, yielding a 1,4-disubstituted butyne. wikipedia.org

Furthermore, the interplay between the sulfonamide and the alkyne can be exploited for more complex site-selective transformations. For example, a rhodium-catalyzed hydroamination of an N-substituted this compound could proceed with high regioselectivity, dictated by the electronic and steric properties of the substrate and catalyst. nih.gov

The following table summarizes some potential site-selective functionalization reactions for the this compound scaffold.

Reaction TypeSubstrateCatalyst/ReagentsFunctionalized PositionProduct Type
Directed C-H ArylationN-(2-pyridyl)this compound[Rh(III)] catalyst, Arylating agentortho-C-H of pyridyl groupN-(ortho-Aryl-2-pyridyl)this compound
Sonogashira CouplingThis compoundPd catalyst, Cu(I) cocatalyst, Aryl halideTerminal alkyne carbon4-Aryl-but-3-yne-1-sulfonamide
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)This compound, Organic azideCu(I) sourceTerminal alkyne1-(Sulfonamidomethyl)-4-substituted-1,2,3-triazole

Q & A

Q. What are the standard synthetic protocols for But-3-yne-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 3-yn-1-amine derivatives using sulfonyl chlorides under controlled pH (8–9) in aqueous or organic solvents (e.g., THF). Optimization requires monitoring reaction time, temperature (0–25°C), and stoichiometry of reagents. For example, slow addition of the sulfonyl chloride to the amine reduces side reactions like hydrolysis. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) . Characterization via 1H^1H-NMR and 13C^{13}C-NMR should confirm the alkyne proton (δ ~2.5 ppm) and sulfonamide NH (δ ~5.5 ppm). Mass spectrometry (ESI-MS) validates molecular weight.

Q. How can researchers resolve contradictory spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from impurities, tautomerism, or solvent effects. For example, NH protons in sulfonamides may appear broadened due to hydrogen bonding. Solutions include:
  • Repurifying samples via preparative HPLC.
  • Conducting variable-temperature NMR to identify dynamic equilibria.
  • Comparing computational predictions (DFT-based NMR shifts) with experimental data to validate assignments .

Advanced Research Questions

Q. What strategies are effective for functionalizing the alkyne group in this compound while preserving sulfonamide stability?

  • Methodological Answer : The alkyne’s reactivity (e.g., cycloadditions, Sonogashira couplings) must be balanced with sulfonamide stability under basic/acidic conditions. For click chemistry:
  • Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in buffered solutions (pH 7–8) to avoid sulfonamide hydrolysis.
  • Monitor reaction progress via TLC (silica, UV-active spots) and isolate products via flash chromatography. Stability tests (e.g., 1H^1H-NMR after 24h in D2 _2O) confirm integrity. For metal-free reactions, strain-promoted azide-alkyne cycloaddition (SPAAC) avoids copper-induced decomposition .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to target proteins (e.g., carbonic anhydrase). Key steps:

Generate 3D conformers of analogs using Open Babel.

Dock into protein active sites (PDB ID: 1CAM) with flexible side chains.

Analyze binding poses for hydrogen bonds (sulfonamide-SO2 _2-NH interactions) and hydrophobic contacts (alkyne group).
Experimental validation via enzyme inhibition assays (IC50 _{50} measurements) confirms computational predictions. Discrepancies may indicate unmodeled solvent effects or protein flexibility .

Data Analysis and Experimental Design

Q. How should researchers design a study to investigate the biological activity of this compound in cell-based assays?

  • Methodological Answer :
  • Hypothesis : The compound inhibits a specific enzyme (e.g., carbonic anhydrase IX) in hypoxic cancer cells.
  • Design :
  • Cell lines : Use HT-29 (colon cancer) and MCF-10A (normal epithelial) for selectivity.
  • Dose-response : 0.1–100 µM, 48h exposure. Include controls (DMSO vehicle, acetazolamide as positive inhibitor).
  • Endpoints : MTT assay for viability, Western blot for target protein expression.
  • Data interpretation : EC50 _{50} values and selectivity indices (SI = EC50,normal _{50,\text{normal}}/EC50,cancer _{50,\text{cancer}}) quantify efficacy. Conflicting results (e.g., toxicity in normal cells) may require structural tweaks (e.g., substituents on the benzene ring) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Nonlinear regression (GraphPad Prism) fits dose-response curves to calculate IC50 _{50}.
  • ANOVA with post-hoc tests (Tukey’s) compares multiple groups.
  • Principal Component Analysis (PCA) identifies correlations between structural features (e.g., logP, polar surface area) and bioactivity. Outliers may indicate undetected experimental variables (e.g., compound aggregation) .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in reported solubility profiles of this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity, temperature, and polymorphic forms. Solutions:
  • Standardize protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification.
  • Thermodynamic solubility : Measure equilibrium solubility after 72h agitation.
  • Polymorph screening : X-ray diffraction (PXRD) identifies crystalline forms. Amorphous forms may exhibit higher apparent solubility .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.